Ambenonium
Ambenonium
Ambenonium is a symmetrical oxalamide-based bis-quaternary ammonium ion having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor.
Ambenonium is a cholinesterase inhibitor. It is used in the management of myasthenia gravis.
Ambenonium is a Cholinesterase Inhibitor. The mechanism of action of ambenonium is as a Cholinesterase Inhibitor.
Ambenonium is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of ambenonium allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. Ambenonium also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction.
Ambenonium is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor used in the management of myasthenia gravis. [Wikipedia] Ambenonium exerts its actions against myasthenia gravis by competitive, reversible inhibition of acetylcholinesterase. The disease myasthenia gravis occurs when the body inappropriately produces antibodies against acetylcholine receptors, and thus inhibits proper acetylcholine signal transmission (when acetylcholine binds to acetylcholine receptors of striated muscle fibers, it stimulates those fibers to contract). Ambenonium reversibly binds acetylcholinesterase at the anionic site, which results in the blockage of the site of acetycholine binding, thereby inhibiting acetylcholine hydrolysis and enhancing cholinergic function through the accumulation of acetycholine at cholinergic synpases. In turn this facilitates transmission of impulses across the myoneural junction and effectively treats the disease.
Ambenonium is a cholinesterase inhibitor. It is used in the management of myasthenia gravis.
Ambenonium is a Cholinesterase Inhibitor. The mechanism of action of ambenonium is as a Cholinesterase Inhibitor.
Ambenonium is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of ambenonium allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. Ambenonium also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction.
Ambenonium is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor used in the management of myasthenia gravis. [Wikipedia] Ambenonium exerts its actions against myasthenia gravis by competitive, reversible inhibition of acetylcholinesterase. The disease myasthenia gravis occurs when the body inappropriately produces antibodies against acetylcholine receptors, and thus inhibits proper acetylcholine signal transmission (when acetylcholine binds to acetylcholine receptors of striated muscle fibers, it stimulates those fibers to contract). Ambenonium reversibly binds acetylcholinesterase at the anionic site, which results in the blockage of the site of acetycholine binding, thereby inhibiting acetylcholine hydrolysis and enhancing cholinergic function through the accumulation of acetycholine at cholinergic synpases. In turn this facilitates transmission of impulses across the myoneural junction and effectively treats the disease.
Brand Name:
Vulcanchem
CAS No.:
7648-98-8
VCID:
VC0518332
InChI:
InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2
SMILES:
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl
Molecular Formula:
C28H42Cl2N4O2+2
Molecular Weight:
537.6 g/mol
Ambenonium
CAS No.: 7648-98-8
Cat. No.: VC0518332
Molecular Formula: C28H42Cl2N4O2+2
Molecular Weight: 537.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Ambenonium is a symmetrical oxalamide-based bis-quaternary ammonium ion having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor. Ambenonium is a cholinesterase inhibitor. It is used in the management of myasthenia gravis. Ambenonium is a Cholinesterase Inhibitor. The mechanism of action of ambenonium is as a Cholinesterase Inhibitor. Ambenonium is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of ambenonium allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. Ambenonium also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction. Ambenonium is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor used in the management of myasthenia gravis. [Wikipedia] Ambenonium exerts its actions against myasthenia gravis by competitive, reversible inhibition of acetylcholinesterase. The disease myasthenia gravis occurs when the body inappropriately produces antibodies against acetylcholine receptors, and thus inhibits proper acetylcholine signal transmission (when acetylcholine binds to acetylcholine receptors of striated muscle fibers, it stimulates those fibers to contract). Ambenonium reversibly binds acetylcholinesterase at the anionic site, which results in the blockage of the site of acetycholine binding, thereby inhibiting acetylcholine hydrolysis and enhancing cholinergic function through the accumulation of acetycholine at cholinergic synpases. In turn this facilitates transmission of impulses across the myoneural junction and effectively treats the disease. |
|---|---|
| CAS No. | 7648-98-8 |
| Molecular Formula | C28H42Cl2N4O2+2 |
| Molecular Weight | 537.6 g/mol |
| IUPAC Name | (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium |
| Standard InChI | InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2 |
| Standard InChI Key | OMHBPUNFVFNHJK-UHFFFAOYSA-P |
| SMILES | CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl |
| Canonical SMILES | CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl |
| Appearance | Solid powder |
| Melting Point | 196-199 °C 196 - 199 °C |
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